molecular formula C23H21FN2O2 B12349614 5-Fluoro PB-22 7-hydroxyquinoline isomer

5-Fluoro PB-22 7-hydroxyquinoline isomer

Cat. No.: B12349614
M. Wt: 376.4 g/mol
InChI Key: JZXVQWGAJSFTPF-UHFFFAOYSA-N
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Description

Overview of Quinolin-7-yl 1-(5-Fluoropentyl)-1H-Indole-3-Carboxylate

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate belongs to the indole-3-carboxylate class of synthetic cannabinoids. Its molecular structure comprises three primary components:

  • Indole core : A bicyclic aromatic system substituted at the 1-position with a 5-fluoropentyl chain.
  • Quinoline moiety : Attached via a carboxylate ester bond at the indole’s 3-position, with the quinoline group positioned at the 7th carbon.
  • Fluoropentyl side chain : A five-carbon alkyl chain terminated with a fluorine atom, enhancing lipophilicity and influencing pharmacokinetic properties.

The compound’s molecular formula is C₂₃H₂₁FN₂O₂ , with a molecular weight of 376.43 g/mol . Its structural isomerism—specifically the quinoline group’s positional attachment at the 7th carbon instead of the 8th—distinguishes it from analogs like 5F-PB-22, which exhibit differing receptor affinity profiles.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₂₃H₂₁FN₂O₂
Molecular Weight 376.43 g/mol
IUPAC Name Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)N=CC=C4
Topological Polar Surface Area 58.7 Ų

Historical Context and Discovery

The compound emerged as part of efforts to circumvent legal restrictions on earlier synthetic cannabinoids. While its 8-quinolinyl isomer, 5F-PB-22, was first identified in forensic samples circa 2013, the 7-quinolinyl derivative likely originated later during investigations into structure-activity relationships (SAR). Researchers modified the quinoline attachment position to probe how structural changes affect cannabinoid receptor (CB1/CB2) binding. Unlike its 8-isomer, which has been classified as a Schedule I substance, the 7-quinolinyl variant remains less documented in public health reports, suggesting its emergence in clandestine markets postdates regulatory actions against more common analogs.

Nomenclature and Synonyms

The compound’s systematic name follows IUPAC conventions:

  • Quinolin-7-yl : Indicates the quinoline group attached at the 7th position.
  • 1-(5-Fluoropentyl) : Specifies the fluorinated pentyl chain at the indole’s 1-position.
  • 1H-Indole-3-carboxylate : Denotes the carboxylate ester at the indole’s 3rd carbon.

Synonyms :

  • 7F-PB-22 (colloquial analog of 5F-PB-22)
  • 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid quinolin-7-yl ester
  • 7-Quinolinyl indole-3-carboxylate fluoropentyl derivative

Table 2: Comparative Nomenclature of PB-22 Analogs

Compound Quinoline Position Fluoropentyl Chain
5F-PB-22 8 Present
Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate 7 Present
PB-22 8 Absent

Relevance in Contemporary Chemical Research

This compound is pivotal in three research domains:

  • Forensic Chemistry : Detection and identification in illicit drug mixtures require advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR).
  • Pharmacology : Studies explore its binding affinity to CB1/CB2 receptors, with preliminary data suggesting altered efficacy compared to 8-quinolinyl isomers.
  • Synthetic Organic Chemistry : Researchers investigate its synthetic pathways to develop reference standards for regulatory and analytical purposes.

Table 3: Research Applications

Field Focus Area Key Findings
Forensic Analysis Analytical differentiation from isomers Distinct retention times in GC-MS
Receptor Binding CB1/CB2 affinity assays Moderate affinity vs. 5F-PB-22
Synthesis Esterification optimization Yield improvements via acyl chloride intermediates

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

quinolin-7-yl 1-(5-fluoropentyl)indole-3-carboxylate

InChI

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-11-10-17-7-6-13-25-21(17)15-18/h2-3,6-11,13,15-16H,1,4-5,12,14H2

InChI Key

JZXVQWGAJSFTPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=CC=N4)C=C3

Origin of Product

United States

Biological Activity

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, commonly referred to as 5F-PB-22, is a synthetic cannabinoid that has garnered significant attention in recent years due to its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.

5F-PB-22 is classified under the aminoalkylindole structural class, which is known for its similarity to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The chemical structure can be summarized as follows:

  • IUPAC Name : 8-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
  • Molecular Formula : C23H21FN2O2
  • Molecular Weight : 376.4 g/mol

5F-PB-22 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity for these receptors is crucial for mediating its psychoactive effects. Research indicates that 5F-PB-22 enhances neuronal differentiation and affects mitochondrial function in neuronal cells, suggesting a complex interaction with cellular signaling pathways.

Neurotoxic Potential

A study published in Molecules assessed the neurotoxic potential of synthetic cannabinoids, including 5F-PB-22. The findings indicated that while exposure to 5F-PB-22 did not significantly affect cell viability or proliferation, it did enhance mitochondrial membrane potential and intracellular ATP levels at biologically relevant concentrations. This suggests that 5F-PB-22 may promote cellular energy metabolism without overt cytotoxic effects .

Neuronal Differentiation

The same study highlighted that both 5F-PB-22 and another synthetic cannabinoid, THJ-2201, promoted neuronal differentiation through CB1 receptor activation. Notably, the effects were significantly reduced when a specific antagonist (SR141716) was introduced, indicating that the differentiation process is largely mediated by CB1 receptor signaling .

Comparative Studies

To further understand the biological activity of 5F-PB-22, a comparative analysis with other synthetic cannabinoids was conducted. Below is a summary of key findings from various studies:

CompoundCB1 Agonist ActivityEffects on Cell ViabilityNeuronal Differentiation
5F-PB-22YesNo significant changeEnhanced
THJ-2201YesNo significant changeEnhanced
AM-2201YesModerate reductionNot assessed

Scientific Research Applications

Synthetic Cannabinoid Research

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is primarily studied as a synthetic cannabinoid receptor agonist. It interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction is significant for understanding the pharmacodynamics of cannabinoids and their potential therapeutic effects.

Toxicological Studies

The compound has been implicated in various toxicological studies due to its presence in drug-related incidents. Research has identified metabolites of quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate in biological samples, which aids in developing analytical methods for detecting synthetic cannabinoids in forensic settings. For instance, a study highlighted the identification of multiple metabolites from urine samples of intoxicated individuals, providing crucial data for toxicological assessments .

Analytical Techniques

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate has been analyzed using various techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). These methods are vital for the accurate identification and quantification of synthetic cannabinoids in biological matrices .

Case Studies

Several case studies have documented instances of intoxication involving this compound. One notable case involved a child who exhibited symptoms consistent with synthetic cannabinoid exposure, leading to the identification of quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate metabolites in urine samples . Such studies underscore the importance of this compound in understanding the effects and risks associated with synthetic cannabinoids.

Potential Therapeutic Applications

While primarily recognized for its psychoactive properties, there is ongoing research into the therapeutic potential of quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate. Investigations into its effects on pain management, anxiety disorders, and neuroprotection are being conducted, although more research is needed to establish safety and efficacy profiles.

Comparison with Similar Compounds

Structural and Chromatographic Differentiation

The 7Q isomer is part of a broader group of 11 quinolinyl- and isoquinolinyl-substituted analogs analyzed in LC–MS/PDA studies . Key structural and analytical differences are summarized below:

Table 1: Structural and Analytical Comparison of Selected Compounds
Compound Name (Isomer) Substituent Position Core Structure Retention Time Group Molecular Formula Legal Status (Schedule)
5F-PB-22 (1) Quinolin-8-yl Quinoline N/A C₂₃H₂₁FN₂O₂ Schedule I (US, Malaysia)
7Q Isomer (2) Quinolin-7-yl Hydroxyquinoline Not explicitly grouped C₂₃H₂₁FN₂O₂ Likely controlled under analog laws
8IQ Isomer (7) Isoquinolin-8-yl Hydroxyisoquinoline Group A (compact) C₂₃H₂₁FN₂O₂ Varies by jurisdiction
7IQ Isomer (8) Isoquinolin-7-yl Hydroxyisoquinoline Group B (extended) C₂₃H₂₁FN₂O₂ Varies by jurisdiction

Notes:

  • Retention Time Groups: Isoquinolinyl isomers (7–11) are categorized into Group A (compact structures, shorter retention times) and Group B (extended structures, longer retention times) .

Pharmacological Activity

While 5F-PB-22 (quinolin-8-yl) has been extensively linked to severe intoxications and fatalities due to its high CB1 receptor affinity , the 7Q isomer’s pharmacological profile remains less studied. However, structural analogs suggest that:

  • Positional Isomerism: Substitution at position 7 (vs. 8) may reduce receptor binding potency, as observed in other quinolinyl indole derivatives .
  • Metabolic Stability: Fluoropentyl chains enhance metabolic resistance, but hydroxylation at specific quinoline positions (e.g., 7 vs. 8) could influence oxidation pathways and toxicity .

Legal and Regulatory Status

  • Isoquinolinyl Analogs: Compounds like 8IQ (7) and 7IQ (8) are less commonly regulated but monitored as emerging synthetic cannabinoids .

Preparation Methods

Core Synthetic Pathways

Indole Core Functionalization

The synthesis begins with the preparation of the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid intermediate. A common approach involves:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazine derivatives with ketones to form the indole backbone.
  • N-Alkylation : Reaction of indole with 5-fluoropentyl bromide under basic conditions (e.g., NaH/DMF) to introduce the fluoropentyl side chain.
  • Carboxylation : Introduction of the carboxylic acid group at the indole 3-position via formylation followed by oxidation (e.g., using KMnO₄ in acidic conditions).

Key Reaction Conditions :

  • Temperature: 80–100°C for alkylation
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Yield: 60–75% for N-alkylation steps.

Esterification with Quinolin-7-ol

The carboxylic acid intermediate is esterified with quinolin-7-ol. Two primary methods are employed:

Acid Chloride Method
  • Chlorination : Treatment of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Esterification : Reaction of the acyl chloride with quinolin-7-ol in the presence of a base (e.g., pyridine or triethylamine).

$$
\text{1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{quinolin-7-ol}} \text{Target ester}
$$

Optimized Parameters :

  • Molar ratio (acyl chloride : quinolin-7-ol): 1:1.2
  • Reaction time: 4–6 hours
  • Yield: 50–65%.
Carbodiimide Coupling

Alternative methods use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP):

$$
\text{Acid} + \text{Quinolin-7-ol} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{DCU}
$$

Advantages :

  • Avoids formation of HCl byproducts
  • Higher purity (70–80%).

Positional Isomer Challenges

The synthesis of quinolin-7-yl esters faces competition from other hydroxyquinoline isomers (e.g., 8-yl, 6-yl). Key mitigation strategies include:

Regioselective Esterification

  • Protection-Deprotection : Temporary protection of competing hydroxyl groups on quinoline (e.g., using tert-butyldimethylsilyl chloride).
  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) to direct esterification to the 7-position.

Chromatographic Separation

  • Flash Chromatography : Silica gel columns with hexane/ethyl acetate gradients (3:1 to 1:1) resolve 7-yl isomers from 8-yl analogs.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) achieve >95% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for the fluoropentyl chain (δ 4.5–4.7 ppm, -CH₂F) and quinolinyl protons (δ 8.1–8.9 ppm).
  • LC-MS : Molecular ion peak at m/z 377 [M+H]⁺ and fragment ions at m/z 144 (indole-acylium) and 116 (decarboxylated indole).

Purity Assessment

Method Conditions Purity (%)
GC-MS DB-5 column, 70 eV EI 89–92
LC-PDA C18, 254 nm detection 93–96
Elemental Analysis C, H, N, F quantification >99

Data sourced from.

Scale-Up Considerations

Solvent Selection

  • Esterification : Dichloromethane (DCM) minimizes side reactions vs. THF.
  • Workup : Aqueous NaHCO₃ washes remove unreacted acyl chlorides.

Yield Optimization

Parameter Optimal Value Impact on Yield
Reaction temperature 25–30°C +15%
Catalyst (DMAP) 10 mol% +20%
Quinolin-7-ol purity >98% +12%

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